2-Azabicyclo[2.2.2]octane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azabicyclo[222]octane-3-carboxylic acid is a nitrogen-containing heterocyclic compound with the molecular formula C8H13NO2 This compound is characterized by its bicyclic structure, which includes a nitrogen atom and a carboxylic acid functional group
Mechanism of Action
Remember, safety should be your priority when handling chemicals. The safety information for 2-Azabicyclo[2.2.2]octane-3-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Always follow appropriate safety guidelines when handling this or any other chemical.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[2.2.2]octane-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the dihydroxylation of a suitable precursor, followed by reactions with halogenated hydrocarbons, alkane acid esters, or aryl halogenated compounds to form the desired bicyclic structure .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclization, purification, and crystallization to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions: 2-Azabicyclo[2.2.2]octane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the bicyclic structure.
Substitution: Substitution reactions, particularly with halogenated compounds, can introduce new functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include halogenated hydrocarbons, alkane acid esters, and aryl halogenated compounds. Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with halogenated hydrocarbons can produce ether derivatives, while reactions with alkane acid esters can yield ester compounds .
Scientific Research Applications
2-Azabicyclo[2.2.2]octane-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a key intermediate in the synthesis of various complex molecules.
Biology: The compound is used in the study of biological systems and processes due to its unique structural properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant potential in drug discovery.
8-Azabicyclo[3.2.1]octane: A core structure in the family of tropane alkaloids, known for their biological activities.
Uniqueness: 2-Azabicyclo[2.2.2]octane-3-carboxylic acid is unique due to its specific bicyclic structure and the presence of a carboxylic acid functional group. This combination of features makes it particularly valuable in various fields of research and application .
Properties
IUPAC Name |
2-azabicyclo[2.2.2]octane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(11)7-5-1-3-6(9-7)4-2-5/h5-7,9H,1-4H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIUZWIFYIATRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C(N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.